molecular formula C12H14N2O3S B7748292 C12H14N2O3S

C12H14N2O3S

Cat. No.: B7748292
M. Wt: 266.32 g/mol
InChI Key: CMTCMTZHVXBNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid typically involves the reaction of 1-naphthalenesulfonic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-(2-aminoethylamino)-1-naphthalenesulfonic acid involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethylamino)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(2-aminoethylamino)-1-naphthalenesulfonic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism by which 5-(2-aminoethylamino)-1-naphthalenesulfonic acid exerts its effects is primarily through its ability to fluoresce upon excitation by light. This property allows it to act as a marker in various biochemical assays. The molecular targets and pathways involved include interactions with proteins and enzymes, where the compound binds to specific sites and emits fluorescence, enabling the detection and measurement of biological activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(2-aminoethylamino)-1-naphthalenesulfonic acid include:

Uniqueness

What sets 5-(2-aminoethylamino)-1-naphthalenesulfonic acid apart from these similar compounds is its specific fluorescent properties, which make it particularly useful in biochemical and medical research. Its ability to bind to proteins and enzymes and emit fluorescence upon excitation provides a unique tool for studying various biological processes .

Properties

IUPAC Name

3-butyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17/h6H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTCMTZHVXBNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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